molecular formula C15H14N4O2S B5876674 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide

Cat. No. B5876674
M. Wt: 314.4 g/mol
InChI Key: WIPCCJRXZPGHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide involves the inhibition of ribonucleotide reductase and topoisomerase II. Ribonucleotide reductase is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are required for DNA synthesis. Inhibition of this enzyme leads to a decrease in the levels of deoxyribonucleotides, which results in cell cycle arrest and apoptosis. Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage, which triggers apoptosis.
Biochemical and Physiological Effects
2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway and apoptosis. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival, proliferation, and inflammation. In addition, it has been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, it may have some toxic effects, and caution should be exercised when handling and using this compound.

Future Directions

There are several future directions for the research and development of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. It would also be interesting to explore the potential applications of this compound in other areas, such as antiviral and antimicrobial therapy. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide involves the reaction of 5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 4-methylphenylacetyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography.

Scientific Research Applications

2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-4-6-11(7-5-10)16-13(20)9-22-15-17-14(18-19-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPCCJRXZPGHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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